(3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-OL hcl
Description
This compound is a bicyclic aminodiol derivative with a cyclopenta[d][1,3]dioxolane core. Its molecular formula is C₈H₁₅NO₃·HCl, and it is characterized by stereospecific functional groups: an amino (-NH₂) group at position 6, a hydroxyl (-OH) group at position 4, and two methyl groups at position 2. The stereochemistry (3aS,4R,6S,6aR) is critical for its bioactivity and role as a pharmaceutical intermediate .
Properties
Molecular Formula |
C8H16ClNO3 |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
(3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)11-6-4(9)3-5(10)7(6)12-8;/h4-7,10H,3,9H2,1-2H3;1H/t4-,5+,6+,7-;/m0./s1 |
InChI Key |
SSDFIAWVPNQCFV-MBWJBUSCSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)O)N)C.Cl |
Canonical SMILES |
CC1(OC2C(CC(C2O1)O)N)C.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of (3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL involves multiple steps. One common synthetic route starts from (1R,3S)-4-CYCLOPENTENE-1,3-DIOL 1-ACETATE . The process includes specific reaction conditions and reagents to achieve the desired product. Industrial production methods typically involve organic synthesis using specific reagents and conditions to ensure high yield and purity .
Chemical Reactions Analysis
(3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, such as AZD6140, for the prevention of thrombosis.
Industry: It is employed in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of (3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL involves its interaction with specific molecular targets and pathways. For example, in the case of AZD6140, it acts as a reversible P2Y12 receptor antagonist, preventing platelet aggregation and thrombosis . The compound binds to the P2Y12 receptor, inhibiting its activation and subsequent signaling pathways involved in platelet aggregation .
Comparison with Similar Compounds
Key Properties :
- CAS Numbers : 592533-90-9 (free base) and 155899-66-4 (specific stereoisomer or salt form) .
- Molecular Weight : 173.21 g/mol (free base) .
- Applications : Intermediate in synthesizing Ticagrelor (an antiplatelet drug) and other anticoagulants .
Comparison with Structural Analogs
(3aR,4R,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxole-4-methanol
(3aS,4S,6S,6aR)-6-{1-[(tert-Butyldimethylsilyl)oxy]ethyl}-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxol-4-ol
(-)-(3αR,6αR)-3α,6α-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one
- Molecular Formula : C₈H₁₀O₃ .
- Key Differences: Lacks the amino and hydroxyl groups; features a ketone instead.
Bioactivity and Pharmaceutical Relevance
- Target Compound: Critical intermediate for Ticagrelor, which inhibits platelet aggregation by antagonizing the P2Y₁₂ receptor . Its amino and hydroxyl groups facilitate binding to the receptor’s active site.
- Analog (3aR,4R,6R,6aS)-4-methanol: Shows moderate activity in preliminary assays but lower selectivity due to steric hindrance from the hydroxymethyl group .
- Ketone Derivative (): Inactive in anticoagulant assays, confirming the necessity of amino/hydroxyl groups for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
